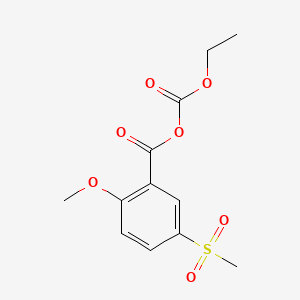
Dansylbradykinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansylbradykinin is a fluorescently labeled peptide that combines the properties of bradykinin, a potent vasoactive peptide, with the dansyl group, a fluorescent moiety. Bradykinin is known for its role in vasodilation and inflammation, while the dansyl group is commonly used in biochemical assays due to its fluorescent properties. This combination allows for the study of bradykinin’s biological activities using fluorescence-based techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dansylbradykinin typically involves the conjugation of the dansyl group to the bradykinin peptide. The dansyl group is introduced using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride), which reacts with the free amino groups of the peptide. The reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Dansylbradykinin undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other fluorescent moieties to create different labeled peptides.
Hydrolysis: The peptide bonds in bradykinin can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing amino acids.
Common Reagents and Conditions:
Dansyl Chloride:
Sodium Bicarbonate: Acts as a base in the reaction.
Organic Solvents: Such as acetone, used as the reaction medium.
Major Products Formed:
Dansylated Peptides: The primary product is the dansylated bradykinin peptide.
Hydrolyzed Amino Acids: Resulting from the breakdown of the peptide.
科学的研究の応用
Dansylbradykinin has a wide range of applications in scientific research:
Biochemistry: Used in the study of peptide interactions and enzyme activities.
Cell Biology: Employed in fluorescence microscopy to track the localization and movement of bradykinin receptors.
Pharmacology: Utilized in drug discovery to screen for inhibitors of bradykinin receptors.
Medical Research: Investigated for its role in inflammatory diseases and cardiovascular conditions.
作用機序
Dansylbradykinin exerts its effects by binding to bradykinin receptors, specifically the kinin B1 and B2 receptors. These receptors are coupled with G proteins, which activate various intracellular signaling pathways. The binding of this compound to these receptors leads to the activation of downstream effectors such as phospholipase C, resulting in the release of intracellular calcium and the activation of protein kinase C. This cascade of events ultimately leads to vasodilation, increased vascular permeability, and the release of pro-inflammatory cytokines .
類似化合物との比較
Bradykinin: The parent peptide, known for its role in vasodilation and inflammation.
Fluorescein-Bradykinin: Another fluorescently labeled bradykinin peptide, using fluorescein instead of the dansyl group.
Rhodamine-Bradykinin: Uses rhodamine as the fluorescent moiety.
Uniqueness of Dansylbradykinin: this compound is unique due to the specific properties of the dansyl group, which provides a distinct fluorescence emission spectrum. This allows for its use in multiplexed assays where multiple fluorescent labels are used simultaneously. Additionally, the dansyl group is relatively stable and does not significantly alter the biological activity of bradykinin, making it a valuable tool for studying bradykinin’s functions in various biological systems.
特性
CAS番号 |
49745-27-9 |
|---|---|
分子式 |
C62H84N16O13S |
分子量 |
1293.5 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C62H84N16O13S/c1-75(2)47-24-9-21-41-40(47)20-10-28-51(41)92(90,91)74-42(22-11-29-67-61(63)64)57(85)78-33-15-27-50(78)59(87)77-32-13-25-48(77)55(83)69-36-52(80)70-44(34-38-16-5-3-6-17-38)53(81)73-46(37-79)58(86)76-31-14-26-49(76)56(84)72-45(35-39-18-7-4-8-19-39)54(82)71-43(60(88)89)23-12-30-68-62(65)66/h3-10,16-21,24,28,42-46,48-50,74,79H,11-15,22-23,25-27,29-37H2,1-2H3,(H,69,83)(H,70,80)(H,71,82)(H,72,84)(H,73,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t42-,43-,44-,45-,46-,48-,49-,50-/m0/s1 |
InChIキー |
BSTOHFYSCLJHHC-OHMBBIANSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


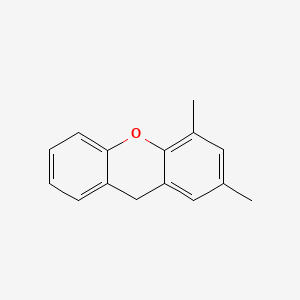
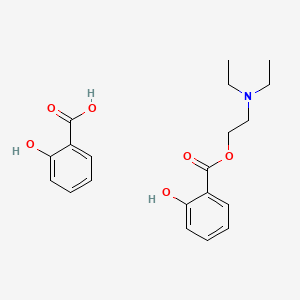
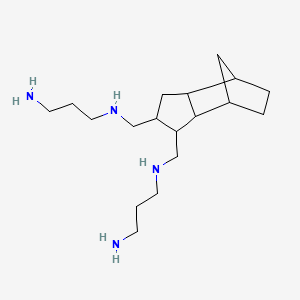
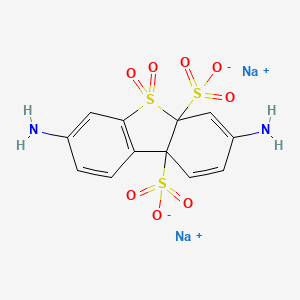




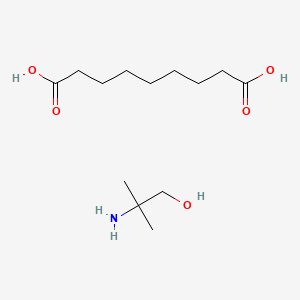
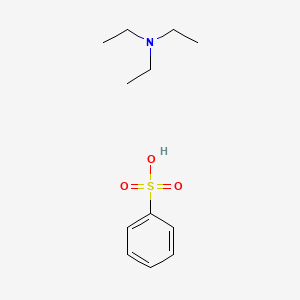
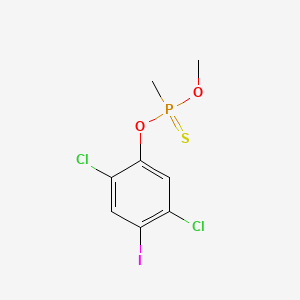

![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
